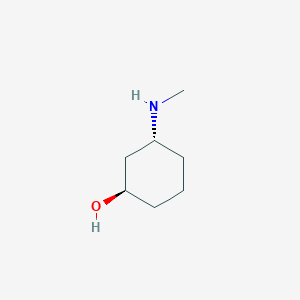

(1R,3R)-3-Methylamino-cyclohexanol

Description

Cyclohexanol (B46403) Derivatives in Synthetic Chemistry

Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org Cyclohexanol itself, a cyclic alcohol, serves as a precursor to a variety of commercially important chemicals, including nylon and plasticizers. wikipedia.org The reactivity of the hydroxyl group allows for a range of chemical transformations, such as oxidation to cyclohexanone (B45756), esterification, and dehydration to form cyclohexene (B86901). wikipedia.orglibretexts.orgumass.edu These reactions are foundational in both industrial processes and laboratory settings.

The versatility of the cyclohexanol scaffold allows for the introduction of various functional groups, leading to a diverse array of derivatives with applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai The stereochemistry of these derivatives can be precisely controlled through various synthetic methods, including stereoselective reductions of cyclic ketones. organic-chemistry.org

Table 1: Properties of Cyclohexanol

| Property | Value |

| Chemical Formula | C6H12O |

| Molar Mass | 100.158 g/mol |

| Appearance | Colorless, viscous liquid |

| Melting Point | 25.93 °C |

| Boiling Point | 161.84 °C |

This table is interactive. Click on the headers to sort.

Chiral Aminocyclohexanol Frameworks as Research Objects

The introduction of an amino group to the cyclohexanol ring, particularly in a specific stereochemical arrangement as seen in (1R,3R)-3-Methylamino-cyclohexanol, creates a chiral aminocyclohexanol framework. These frameworks are of significant interest in medicinal chemistry and materials science. Chiral molecules play a crucial role in biological systems, and the specific three-dimensional arrangement of atoms in chiral aminocyclohexanols can lead to selective interactions with biological targets.

Chiral frameworks are integral to the development of asymmetric catalysts and chiral stationary phases for chromatography. researchgate.netjiangnan.edu.cnresearchgate.net Chiral covalent organic frameworks (CCOFs), for instance, are being explored for their applications in enantioselective separation and asymmetric catalysis. researchgate.netnih.gov The synthesis of optically pure chiral amines, including those with multiple stereocenters, is a key area of research, often employing enzymatic and catalytic methods to achieve high stereoselectivity. researchgate.net The development of these synthetic routes is crucial for accessing enantiomerically pure compounds for various applications. researchgate.net

Conceptual Role as a Precursor in Complex Molecular Architectures

This compound serves as a valuable chiral building block, or synthon, for the construction of more complex and biologically active molecules. Its bifunctional nature, possessing both a hydroxyl and a secondary amino group with defined stereochemistry, allows for sequential and regioselective reactions. This makes it a strategic starting material for the total synthesis of natural products and the development of novel pharmaceutical agents.

The specific stereoisomer, this compound, provides a rigid and defined three-dimensional structure that can be incorporated into larger molecular scaffolds. This is particularly important in drug design, where the precise orientation of functional groups is critical for binding to biological receptors. The use of such chiral precursors is a key strategy in modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of complex target molecules. For example, related chiral amino alcohols are key intermediates in the synthesis of pharmaceuticals like duloxetine. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAAWQKUJZFQLK-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies Towards 1r,3r 3 Methylamino Cyclohexanol and Its Chiral Analogues

Asymmetric Synthetic Routes to (1R,3R)-3-Methylamino-cyclohexanol

The direct asymmetric synthesis of this compound necessitates precise control over the formation of both the hydroxyl and the methylamino stereocenters. This is typically achieved through multi-step sequences where each key stereochemistry-defining step is carefully controlled.

Stereoselective Formation of the Cyclohexanol (B46403) Ring System

A critical step in the synthesis is the stereoselective creation of the hydroxyl group at the C1 position with the desired (R) configuration. This is most commonly accomplished through the asymmetric reduction of a prochiral ketone precursor, such as 3-(methylamino)cyclohexanone.

Biocatalytic Reductions: Enzymes, particularly alcohol dehydrogenases (ADHs), have emerged as powerful tools for the asymmetric reduction of ketones. researchgate.net These biocatalysts operate under mild conditions and often exhibit exceptional levels of enantioselectivity and regioselectivity. researchgate.netnih.gov By selecting an appropriate ADH, it is possible to reduce a ketone to the corresponding (1R)-alcohol with high enantiomeric excess (ee). For instance, ADHs with anti-Prelog stereopreference can be employed to generate the desired alcohol enantiomer from the corresponding ketone. researchgate.net

Metal-Catalyzed Asymmetric Hydrogenation: Another powerful approach involves the use of chiral transition-metal catalysts. Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of cyclic ketones. acs.org For example, copper-catalyzed desymmetrizing hydrogenation using a chiral ligand like Ph-BPE can achieve high enantioselectivity (up to 97% ee) in the synthesis of chiral cyclohexenones, which are valuable precursors to cyclohexanols. acs.org

Chiral Hydride Reagents: The stereochemical outcome of hydride reductions of cyclohexanones is highly dependent on the steric bulk of the hydride reagent. acs.org While smaller nucleophiles like lithium aluminum hydride may show a preference for axial attack, bulkier reagents such as K-Selectride preferentially attack from the equatorial face. acs.org This selectivity is governed by minimizing steric interactions between the incoming nucleophile and the axial hydrogens on the cyclohexane (B81311) ring, a principle often referred to as "steric approach control". acs.org By carefully choosing the reducing agent, the formation of the desired equatorial alcohol (which corresponds to the (1R,3R) configuration in the target molecule) can be favored.

Stereocontrolled Introduction of the Methylamino Moiety

The introduction of the methylamino group ebi.ac.uk at the C3 position with the correct (R) configuration is the second key stereochemical challenge. This can be achieved either by starting with a chiral precursor that already contains the nitrogen functionality or by introducing it stereoselectively onto a cyclohexane scaffold.

Use of Chiral Auxiliaries: A well-established method for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the substrate. nih.govnumberanalytics.com This auxiliary directs the approach of a reactant to one face of the molecule, thereby inducing diastereoselectivity. researchgate.net For example, an achiral cyclohexanone (B45756) derivative can be reacted with a chiral amine to form a chiral enamine or imine. Subsequent reaction and removal of the auxiliary can yield a product with the desired stereochemistry at the C3 position. Evans' oxazolidinones and Corey's auxiliaries are prominent examples of such tools that have been instrumental in asymmetric synthesis. nih.gov

Nucleophilic Opening of Chiral Epoxides: An alternative strategy involves the ring-opening of a chiral epoxide. A cyclohexene (B86901) precursor can be enantioselectively epoxidized using methods like the Sharpless asymmetric epoxidation. youtube.com The resulting chiral epoxide can then be opened by methylamine (B109427). The nucleophilic attack typically proceeds via an SN2 mechanism, leading to an anti-diaxial opening of the epoxide ring, which sets the relative stereochemistry of the hydroxyl and amino groups.

Derivatization from Precursor Molecules

Synthesizing this compound can also be approached by modifying readily available cyclic precursors, such as functionalized cyclohexanones and cyclohexanols.

Functionalization of Cyclohexanone and Cyclohexanol Derivatives

Commercially available starting materials like 1,3-cyclohexanedione (B196179) can serve as versatile precursors. nih.gov Synthetic sequences can involve selective protection of one ketone, followed by conversion of the other carbonyl to the methylamino group. For instance, treatment of 1,3-cyclohexanedione with oxalyl chloride can yield 3-chlorocyclohexenone. nih.gov This intermediate can undergo nucleophilic displacement with methylamine, followed by stereoselective reduction of the ketone and the double bond to install the desired stereocenters. The synthesis of various 3'- and 4'-substituted cyclohexanol derivatives has been demonstrated through multi-step sequences involving nucleophilic displacement, catalytic hydrogenation, and stereoselective ketone reductions. nih.gov

Reductive Amination Approaches to Chiral Aminocyclohexanols

Reductive amination is one of the most direct and widely used methods for synthesizing amines. youtube.comyoutube.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

To synthesize this compound, one could start with (R)-3-hydroxycyclohexanone. The reductive amination of this chiral ketone with methylamine would then lead to the target molecule. The diastereoselectivity of this step is crucial for obtaining the desired (1R,3R) isomer.

Chemical Methods: The reaction is typically carried out using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), which selectively reduces the protonated iminium ion intermediate much faster than the starting ketone. youtube.com The reaction is often performed under slightly acidic conditions (pH ~5) to facilitate imine formation. youtube.com

Biocatalytic Methods: The discovery of reductive aminases (RedAms) has opened new avenues for highly stereoselective reductive aminations. whiterose.ac.uk These enzymes can mediate the formation of chiral amines from ketones and amines with high yields and stereoselectivity, often under milder conditions and with better atom economy than traditional chemical methods. whiterose.ac.uknih.gov Engineered amine dehydrogenases (AmDHs) have also been developed to catalyze the reductive amination of ketones, providing access to a wide range of chiral amines. nih.gov

Methodologies for Diastereoselectivity Control in Syntheses

Achieving the specific trans-(1R,3R) configuration requires rigorous control over diastereoselectivity. Several principles and methodologies are employed to influence the stereochemical outcome of reactions on the cyclohexane ring.

Felkin-Ahn-Eisenstein Model: This model is often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. youtube.com When applying a nucleophile to a chiral ketone like (R)-3-hydroxycyclohexanone, the model predicts that the nucleophile will attack the carbonyl carbon from the less hindered face, avoiding steric clashes with the largest and medium-sized substituents at the adjacent stereocenter. youtube.com

Catalyst-Controlled Diastereoselection: In iridium-catalyzed annulation reactions to form cyclohexanes, the catalyst and its associated chiral ligands can exert strong control over the stereochemical outcome. nih.govacs.org By choosing the appropriate catalyst system, it is possible to favor the formation of one diastereomer over others, even when multiple stereocenters are formed in a single transformation. nih.gov

Substrate-Controlled Diastereoselection: The existing stereochemistry in a substrate can direct the stereochemistry of subsequent reactions. For example, in the reduction of a ketone on a substituted cyclohexane ring, the substituents can sterically hinder one face of the molecule, forcing the reducing agent to attack from the opposite face. In the reduction of ketone 18 to alcohol 19 , the existing α-side OMe substituent sterically hinders the β-face, leading to a highly stereoselective reduction from the β-side. nih.gov

The following table summarizes some catalytic systems used for stereoselective transformations relevant to the synthesis of chiral cyclohexanol derivatives.

| Transformation | Catalyst/Reagent | Substrate | Key Feature | Stereoselectivity | Reference |

| Asymmetric Hydrogenation | Cu-catalyst, Ph-BPE ligand, Et₃SiH | 4,4-disubstituted 2,5-cyclohexadienone | Desymmetrizing hydrogenation to form chiral cyclohexenone | Up to 96% ee | acs.org |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Prochiral ketone | Biocatalytic reduction | High enantioselectivity | researchgate.net |

| Hydride Reduction | K-Selectride | 4-tert-butylcyclohexanone | Steric approach control | Preferential equatorial attack | acs.org |

| Reductive Amination | AspRedAm (Reductive Aminase) | Cyclohexanone | Biocatalytic reductive amination | High yield and potential for stereocontrol | whiterose.ac.uk |

| (5+1) Annulation | Iridium(I) complex, DTBM-SEGPHOS | 1,5-diol and methyl ketone | Hydrogen borrowing catalysis | High diastereo- and enantioselectivity | nih.gov |

Stereochemical Investigations and Conformational Analysis of 1r,3r 3 Methylamino Cyclohexanol

Absolute and Relative Configurational Assignment and Verification

The nomenclature (1R,3R)-3-Methylamino-cyclohexanol precisely defines the stereochemistry of the molecule. This designation points to a specific enantiomer with a defined absolute configuration at its two chiral centers, C1 and C3.

Absolute Configuration: The 'R' designator at both carbon 1 (bearing the hydroxyl group) and carbon 3 (bearing the methylamino group) is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. This system provides an unambiguous description of the spatial arrangement of the substituents at each stereocenter.

Relative Configuration: The (1R,3R) configuration indicates a trans relationship between the hydroxyl and methylamino groups. In a cyclohexane (B81311) ring, this means the two substituents are on opposite faces of the ring. The relative configuration is an intrinsic property of the diastereomer, independent of the specific enantiomer.

The verification of the absolute and relative configuration of such a compound would typically be achieved through a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of protons. For a trans-1,3-disubstituted cyclohexane, the absence of a strong NOE between the axial protons at C1 and C3 would support the trans configuration.

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of a molecule in its crystalline state, confirming both the absolute and relative configurations.

Chiral Synthesis or Resolution: The synthesis of this compound from starting materials of known chirality or the separation of a racemic mixture of trans-3-Methylamino-cyclohexanol using chiral chromatography or resolving agents would also serve to verify the absolute configuration.

Detailed Conformational Preferences and Energy Minima Studies

Substituted cyclohexanes exist predominantly in chair conformations to minimize angular and torsional strain. For a trans-1,3-disubstituted cyclohexane like this compound, two principal chair conformations are in equilibrium. In one conformer, the substituents are in an axial-equatorial (a,e) arrangement, and in the other, they are in an equatorial-axial (e,a) arrangement.

The preferred conformation and the energy difference between these two chair forms are governed by several factors, including steric hindrance (1,3-diaxial interactions) and the possibility of intramolecular interactions.

| Conformer | C1-OH Position | C3-NHMe Position | Key Steric Interactions |

| Conformer A (a,e) | Axial | Equatorial | 1,3-diaxial interaction between the axial OH group and axial hydrogens at C3 and C5. |

| Conformer B (e,a) | Equatorial | Axial | 1,3-diaxial interaction between the axial NHMe group and axial hydrogens at C1 and C5. |

The relative stability of these two conformers is determined by the A-values of the hydroxyl (-OH) and methylamino (-NHMe) groups. The A-value quantifies the steric strain of an axial substituent. Generally, the conformer with the bulkier group in the equatorial position is more stable. However, the presence of heteroatoms allows for the possibility of intramolecular hydrogen bonding (IAHB), which can significantly influence the conformational equilibrium.

Studies on analogous compounds, such as trans-3-methoxycyclohexanol, have shown that the conformational equilibrium is solvent-dependent. In non-polar solvents, intramolecular interactions can play a more significant role, while in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonding with the solvent can dominate, shifting the equilibrium.

For this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl group (as a donor) and the nitrogen of the methylamino group (as an acceptor), or vice versa. This interaction would be most favorable in the diequatorial-like arrangement of the functional groups, which is not possible for the trans isomer in a chair conformation. However, some stabilizing gauche interactions might still be present. In the absence of a strong stabilizing IAHB in one of the chair forms, the equilibrium is expected to favor the conformer where the sterically bulkier methylamino group occupies the equatorial position to minimize 1,3-diaxial interactions.

Influence of Stereochemistry on Intramolecular Interactions and Reactivity Profiles

The specific trans-1,3-diaxial/equatorial arrangement of the hydroxyl and methylamino groups in this compound has a direct impact on the types of intramolecular interactions that can occur and, consequently, on the molecule's reactivity.

Intramolecular Interactions: As mentioned, the potential for intramolecular hydrogen bonding is a key feature. In the chair conformations of the trans isomer, the distance and orientation between the -OH and -NHMe groups are fixed. While a classic, linear hydrogen bond is geometrically constrained, weaker through-space interactions can still influence the molecule's properties. The strength of any such interaction would be highly dependent on the specific chair conformer populated.

The table below outlines the expected influence of solvent on the conformational equilibrium, based on analogous systems.

| Solvent Type | Expected Dominant Interaction | Likely Favored Conformer |

| Non-polar (e.g., CCl4, cyclohexane) | Intramolecular forces and steric effects | The conformer with the bulkier group in the equatorial position is likely favored, though any weak IAHB could slightly alter the equilibrium. |

| Polar aprotic (e.g., DMSO, acetone) | Intermolecular hydrogen bonding with solvent | The conformer that exposes the hydrogen bond donating groups to the solvent may be more stabilized. |

| Polar protic (e.g., water, ethanol) | Strong intermolecular hydrogen bonding with solvent | Similar to polar aprotic solvents, the equilibrium will be driven by maximizing favorable interactions with the solvent. |

Reactivity Profiles: The stereochemistry of this compound would be expected to influence its reactivity in several ways:

Neighboring Group Participation: The relative orientation of the hydroxyl and methylamino groups can affect reaction rates and mechanisms. For example, one group could act as an internal nucleophile or catalyst in a reaction involving the other group, but only if the stereochemistry allows for a suitable transition state geometry.

Steric Hindrance: The accessibility of the hydroxyl and amino functional groups to external reagents will differ between the two chair conformers. Reactions at either group may proceed at different rates depending on whether the group is in the more sterically hindered axial position or the more accessible equatorial position.

Chelation: The ability to act as a bidentate ligand in complexation reactions with metal ions would be dictated by the spatial arrangement of the nitrogen and oxygen atoms. The trans geometry imposes significant constraints on the formation of stable five- or six-membered chelate rings.

Mechanistic Elucidation of Reactions Involving 1r,3r 3 Methylamino Cyclohexanol

Principles of Nucleophilic and Electrophilic Reaction Mechanisms

The reactivity of the (1R,3R)-3-Methylamino-cyclohexanol core and its precursors is governed by the fundamental principles of nucleophilic and electrophilic interactions. The nitrogen atom of the methylamino group, with its lone pair of electrons, acts as a potent nucleophile, while the hydroxyl group can be protonated to become a good leaving group, facilitating nucleophilic substitution. Conversely, the carbonyl group in precursors like 3-methylcyclohexanone (B152366) is a key electrophilic site.

Addition Reactions to Precursors of this compound

The synthesis of this compound often commences from 3-methylcyclohexanone. A critical step in this synthesis is the nucleophilic addition of methylamine (B109427) to the carbonyl group, a process known as reductive amination. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine. wikipedia.org The subsequent reduction of this imine intermediate establishes the stereochemistry at the C1 position.

The stereochemical outcome of the nucleophilic addition to the carbonyl group of 3-methylcyclohexanone is influenced by both steric and electronic factors. researchgate.net The incoming nucleophile can approach the carbonyl carbon from either the axial or equatorial face. The presence of the methyl group at the C3 position introduces steric hindrance, generally favoring equatorial attack to minimize steric interactions. researchgate.net However, electronic effects, such as the interaction of the nucleophile's highest occupied molecular orbital (HOMO) with the carbonyl group's lowest unoccupied molecular orbital (LUMO), also play a significant role. researchgate.net The precise diastereomeric ratio of the resulting aminocyclohexanol is dependent on the specific reagents and reaction conditions employed.

The general mechanism for the reductive amination of 3-methylcyclohexanone with methylamine is as follows:

Nucleophilic attack: The nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-methylcyclohexanone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, making it a good leaving group (water).

Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion to the iminium carbon, yielding the final this compound product. wikipedia.org The stereoselectivity of this reduction step is crucial for obtaining the desired (1R,3R) isomer.

| Intermediate | Structure | Role in the Mechanism |

| Hemiaminal | Initial adduct of methylamine and 3-methylcyclohexanone | |

| Iminium ion | Electrophilic species undergoing reduction |

Substitution Reactions at the Cyclohexanol (B46403) Core

Once formed, the this compound core can undergo substitution reactions at both the C1 (bearing the hydroxyl group) and C3 (bearing the methylamino group) positions.

Substitution at C1: The hydroxyl group is a poor leaving group. To facilitate substitution, it must first be activated, typically by protonation under acidic conditions to form an oxonium ion, or by conversion to a better leaving group such as a tosylate or mesylate. Subsequent attack by a nucleophile can proceed via either an Sₙ1 or Sₙ2 mechanism.

Sₙ2 Mechanism: A strong nucleophile can attack the carbon bearing the activated hydroxyl group in a concerted step, leading to inversion of configuration at C1. masterorganicchemistry.comyoutube.comlibretexts.org The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. youtube.com

Sₙ1 Mechanism: Under conditions that favor carbocation formation (e.g., tertiary or stabilized secondary carbons, polar protic solvents), the reaction may proceed through an Sₙ1 pathway. This involves the formation of a planar carbocation intermediate, which can then be attacked by a nucleophile from either face, leading to a mixture of stereoisomers. ucsb.edu

Substitution at C3: The methylamino group itself is not a good leaving group. Substitution at this position is less common and would likely require derivatization to a group that is more readily displaced. Alternatively, reactions can occur at the nitrogen atom. The lone pair on the nitrogen makes it nucleophilic, allowing it to react with electrophiles in alkylation or acylation reactions.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a potentially electrophilic (upon activation) alcohol, allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, the amino group can act as an internal nucleophile, attacking the carbon bearing the hydroxyl group (or a derivatized leaving group). This can lead to the formation of a cyclic ether with a nitrogen atom incorporated into the ring system, such as an oxazolidine (B1195125) derivative. The rate and feasibility of such cyclizations are highly dependent on the ring size of the product being formed, with 5- and 6-membered rings being kinetically and thermodynamically favored. nih.govwikipedia.orgmasterorganicchemistry.com For this compound, an intramolecular Sₙ2 reaction would lead to the formation of a strained 1-aza-3-oxabicyclo[3.2.1]octane system. The likelihood of this specific cyclization would depend on the conformational flexibility of the cyclohexane (B81311) ring and the activation of the hydroxyl group.

| Ring Size | Relative Rate | Driving Force/Hindrance |

| 3 | Slow | High angle strain |

| 4 | Very Slow | High angle strain |

| 5 | Fast | Low angle and torsional strain |

| 6 | Favorable | Low angle and torsional strain |

| 7 | Slow | Increased transannular strain |

Data adapted from general principles of intramolecular reactions. wikipedia.orgmasterorganicchemistry.com

Rearrangement Pathways: In the presence of strong acids, carbocation intermediates can be formed, which are susceptible to rearrangement to form more stable carbocations. A potential rearrangement pathway for substituted cyclohexanols is the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org If a carbocation were to form at C1 of this compound (following protonation of the hydroxyl group and loss of water), a 1,2-hydride or 1,2-alkyl shift could occur. For instance, a hydride shift from C2 to C1 would generate a new carbocation at C2. Such rearrangements can lead to a mixture of products with different carbon skeletons or stereochemistry. In some cases, ring contraction from a cyclohexyl to a cyclopentyl system can occur if it leads to a more stable carbocation. stackexchange.com

Catalytic Transformations and Associated Reaction Kinetics

Catalysis plays a pivotal role in the stereoselective synthesis of this compound and related compounds. Both biocatalytic and chemocatalytic approaches have been explored.

A notable example of a biocatalytic route is the synthesis of the closely related (1R,3R)-1-amino-3-methylcyclohexane. researchgate.net This process utilizes an enzyme cascade involving an enoate reductase (ERED) and an amine transaminase (ATA). The ERED selectively reduces the double bond of 3-methylcyclohex-2-enone, and the ATA then installs the amino group with high diastereoselectivity. researchgate.net Similar enzymatic strategies could be adapted for the synthesis of this compound, potentially through the use of an imine reductase (IRED) that can stereoselectively reduce the imine formed from 3-methylcyclohexanone and methylamine. nih.gov The kinetics of such enzymatic reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration and the enzyme's catalytic efficiency (k_cat/K_M).

| Enzyme Class | Reaction Catalyzed | Relevance to this compound |

| Ene Reductase (ERED) | Reduction of C=C double bonds in α,β-unsaturated ketones | Synthesis of chiral ketone precursors |

| Amine Transaminase (ATA) | Transfer of an amino group from a donor to a ketone | Stereoselective amination of a ketone precursor |

| Imine Reductase (IRED) | Reduction of C=N double bonds | Stereoselective reduction of the imine intermediate |

Applications of 1r,3r 3 Methylamino Cyclohexanol As a Chiral Building Block

Integration into Asymmetric Synthesis Methodologies

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, heavily relies on the use of chiral auxiliaries, catalysts, and building blocks. (1R,3R)-3-Methylamino-cyclohexanol serves as an exemplary chiral building block, where its inherent chirality directs the formation of new stereocenters in a predictable manner.

One of the primary ways this compound is integrated into asymmetric synthesis is through its use as a starting material. Its functional groups, the secondary amine and the secondary alcohol, can be selectively modified to participate in a variety of chemical transformations. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified, esterified, or oxidized. These modifications allow for the construction of more elaborate molecules while retaining the crucial stereochemical information of the original cyclohexyl core.

A key application of chiral building blocks like this compound is in diastereoselective reactions. By attaching the chiral fragment to a prochiral molecule, two diastereomers are formed. The steric and electronic properties of the cyclohexyl ring then influence the approach of a reagent, leading to the preferential formation of one diastereomer over the other. Subsequent cleavage of the chiral auxiliary releases the desired enantiomerically enriched product.

Role in the Design and Synthesis of Complex Molecular Architectures

The rigid conformational nature of the cyclohexane (B81311) ring in this compound provides a well-defined scaffold for the construction of complex molecular architectures. This is particularly valuable in the synthesis of natural products and their analogues, where precise control over stereochemistry is often a formidable challenge.

For example, the amino and hydroxyl groups can act as handles to introduce new ring systems or complex side chains. The synthesis of bicyclic or polycyclic structures can be envisioned where the cyclohexyl ring of this compound serves as a foundational element, upon which further complexity is built.

Utilization as a Scaffold for Ligand and Organocatalyst Development

The development of new chiral ligands and organocatalysts is a vibrant area of research in asymmetric catalysis. The structure of this compound is well-suited for this purpose, offering a robust and stereochemically defined backbone for the design of novel catalytic systems.

The amino and hydroxyl functionalities can be readily modified to incorporate coordinating groups, such as phosphines, pyridines, or other heteroatomic systems, capable of binding to a metal center. The chirality of the cyclohexyl scaffold can then be transmitted to the metallic catalytic site, inducing enantioselectivity in a wide range of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Furthermore, this compound can serve as a precursor for the synthesis of purely organic catalysts, known as organocatalysts. The amino group, for instance, can be part of a thiourea (B124793) or squaramide moiety, which are known to activate substrates through hydrogen bonding interactions. The inherent chirality of the molecule would then be imprinted onto the transition state of the catalyzed reaction, leading to the formation of an enantiomerically enriched product. The development of organocatalysts is a key area in green chemistry, and scaffolds like this amino alcohol are valuable starting points. mdpi.commdpi.com

The table below summarizes the key attributes of this compound that make it a valuable chiral building block.

| Property | Significance in Asymmetric Synthesis |

| Defined Stereochemistry | Provides a source of chirality for the synthesis of enantiomerically pure compounds. |

| Bifunctional Nature | The amino and hydroxyl groups allow for versatile chemical modifications and the introduction of further complexity. |

| Rigid Cyclohexyl Scaffold | Offers a conformationally restricted backbone, enabling precise control over the spatial arrangement of substituents. |

| Potential for Derivatization | Can be readily converted into a variety of chiral ligands and organocatalysts for asymmetric catalysis. |

Computational Chemistry Applications in the Study of 1r,3r 3 Methylamino Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular properties that govern reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of (1R,3R)-3-Methylamino-cyclohexanol would typically begin with geometry optimization of its possible conformations. For a 1,3-disubstituted cyclohexane (B81311), the primary conformations of interest are the two chair forms, which differ in the axial or equatorial positions of the hydroxyl and methylamino groups.

Given the (1R,3R) stereochemistry, the two primary chair conformations would be:

Diequatorial: Both the hydroxyl group at C1 and the methylamino group at C3 are in equatorial positions. This is generally expected to be the most stable conformation due to minimized steric hindrance.

Diaxial: Both the hydroxyl and methylamino groups are in axial positions. This conformation is expected to be significantly less stable due to 1,3-diaxial interactions with other axial hydrogens on the ring.

A DFT calculation, using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would optimize the geometry of each conformer and calculate its electronic energy. The relative energies would provide a quantitative measure of the stability difference between the diequatorial and diaxial forms.

Beyond relative energies, DFT calculations can elucidate key electronic properties. The distribution of electron density, visualized through electrostatic potential (ESP) maps, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The oxygen and nitrogen atoms are expected to be regions of high electron density. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location suggest its capacity to accept electrons. Natural Bond Orbital (NBO) analysis can also be performed to investigate specific orbital interactions, such as hyperconjugation, that contribute to conformational stability. nih.gov

Hypothetical DFT Calculation Results for this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Diequatorial | B3LYP/6-31G | 0.00 | -6.5 | 1.2 | 1.8 |

| Diaxial | B3LYP/6-31G | +5.8 | -6.2 | 1.5 | 2.5 |

Note: This table is illustrative and represents typical expected outcomes from such a study. Actual values would require a dedicated computational investigation.

Molecular Modeling for Conformational Landscape Analysis

While DFT is excellent for detailed analysis of a few key structures, molecular modeling using molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) is better suited for exploring the broader conformational landscape. sapub.org These methods are computationally less expensive and allow for the rapid calculation of energies for thousands of different geometries.

A conformational search for this compound would involve systematically rotating the rotatable bonds—specifically the C-O, C-N, and N-C (methyl) bonds—and performing energy minimizations for each generated structure. This process maps out the potential energy surface of the molecule, identifying all low-energy conformers, including not just the chair conformations but also potentially higher-energy twist-boat and boat forms.

The results of such a search would confirm the diequatorial chair as the global minimum energy conformation and would quantify the energy barriers for ring flipping and bond rotation. gmu.edu This information is critical for understanding the molecule's dynamic behavior in solution. For instance, in cyclohexanol (B46403) itself, the orientation of the hydroxyl hydrogen (either pointing away from or towards the ring) leads to different conformers, a feature that would also be present in this substituted derivative. gmu.edu

Prediction of Stereochemical Outcomes and Reaction Pathways

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. For this compound, one could investigate various potential reactions, such as N-alkylation, O-alkylation, or cyclization reactions. DFT calculations can be used to model the reaction pathways, identifying the structures and energies of reactants, transition states, and products. nih.govbeilstein-journals.orgresearchgate.net

For example, in a reaction involving nucleophilic attack by either the amino or the hydroxyl group, DFT could be used to calculate the activation energy for both pathways. The pathway with the lower activation energy would be the kinetically favored one. This is particularly relevant for amino alcohols, where chemoselectivity (N- vs. O-attack) is a key question. nih.gov By modeling the transition state for each pathway, one can understand the stereoelectronic factors that favor one outcome over the other. The calculations would reveal whether the reaction proceeds through, for example, an SN2 mechanism and how the stereochemistry of the starting material directs the stereochemical outcome of the product.

Investigations of Stereoelectronic Effects, including the Anomeric Effect

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects can have a profound influence on conformation and reactivity. In the context of this compound, several such effects would be at play.

Hyperconjugation is a key stabilizing interaction in substituted cyclohexanes. acs.orgresearchgate.net This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). NBO analysis within a DFT framework can quantify the energy of these interactions. For instance, in the diequatorial conformer, one would expect to see stabilizing σ(C-H) → σ(C-O) and σ(C-H) → σ*(C-N) interactions.

While the classic anomeric effect pertains to pyranose rings, a generalized anomeric effect can be observed in any X-C-Y system where X and Y are heteroatoms. In the diaxial conformer of this compound, while highly unstable due to sterics, one could investigate potential stabilizing interactions. More relevant would be the study of gauche interactions between the substituents and the ring. The balance of hyperconjugative interactions involving axial and equatorial C-H bonds has been shown to correlate with bond lengths and NMR coupling constants in similar cyclohexane systems. acs.orgresearchgate.netresearchgate.net A computational study could predict how the presence of the hydroxyl and methylamino groups influences the lengths of adjacent C-H bonds and how these changes might be observed experimentally via NMR spectroscopy.

Chemical Derivatization and Functionalization Strategies for 1r,3r 3 Methylamino Cyclohexanol

Functional Group Interconversions of Amine and Alcohol Moieties

The presence of both an amino and a hydroxyl group on the cyclohexane (B81311) scaffold of (1R,3R)-3-Methylamino-cyclohexanol offers numerous possibilities for functional group interconversions. These transformations are fundamental in altering the reactivity and properties of the molecule, paving the way for diverse synthetic applications.

The alcohol moiety can undergo oxidation to yield the corresponding ketone, (1R)-3-methylaminocyclohexanone. This transformation can be achieved using a variety of oxidizing agents. Conversely, the amine group can be converted into other nitrogen-containing functionalities. For instance, oxidation of the secondary amine could lead to the formation of a nitrone or an N-oxide, depending on the reagents and reaction conditions employed.

Furthermore, the amino group can be transformed into an amide through acylation, a reaction discussed in more detail in section 7.3. This amide can then be subjected to reduction to yield a tertiary amine. Deamination processes can also be employed to replace the amino group with other functionalities, though this can be a challenging transformation to achieve selectively.

The interplay between the amino and alcohol groups allows for intramolecular reactions. For example, under specific conditions, an intramolecular cyclization could occur, leading to the formation of a bicyclic product, such as an oxazolidine (B1195125) derivative. The feasibility and outcome of such reactions are highly dependent on the stereochemistry of the starting material and the reaction conditions.

A summary of potential functional group interconversions is presented in the table below.

| Initial Functional Group | Reagent/Condition | Resulting Functional Group |

| Secondary Alcohol | Oxidation (e.g., CrO3, PCC) | Ketone |

| Secondary Amine | Acylation then Reduction | Tertiary Amine |

| Secondary Amine | Oxidation | Nitrone/N-oxide |

Synthesis and Chemical Behavior of Salt Forms and Protonated Species

The basic nature of the secondary amino group in this compound allows for the straightforward formation of acid addition salts. The synthesis of these salts is typically achieved by reacting the free base with a suitable acid in an appropriate solvent. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and various organic acids. The resulting salts are often crystalline solids, which can be advantageous for purification and handling. For instance, the hydrochloride salt of a similar compound, (1R,3S)-3-amino-1-cyclopentanol, has been prepared by introducing dry HCl gas into a solution of the free base. google.com

The formation of a salt significantly alters the physicochemical properties of the compound, such as its melting point, solubility, and stability. In an aqueous environment, the salt will dissociate, and the amino group will exist in its protonated form, the methylammonium (B1206745) ion. The extent of protonation is dependent on the pH of the solution and the pKa of the conjugate acid.

The protonated species exhibits different chemical behavior compared to the free base. The positively charged ammonium (B1175870) group is less nucleophilic than the free amine, which can be exploited for selective reactions at the alcohol moiety. For example, in an acidic medium, reactions that typically occur at the amine, such as N-acylation, can be suppressed, allowing for selective O-acylation or other transformations of the hydroxyl group.

The table below lists some common salt forms and their typical properties.

| Salt Form | Acid Used | Typical Properties |

| Hydrochloride | Hydrochloric Acid | Crystalline solid, often with improved water solubility |

| Sulfate | Sulfuric Acid | Typically a crystalline solid |

| Acetate (B1210297) | Acetic Acid | May be more soluble in organic solvents |

Introduction of Diverse Chemical Moieties onto the Cyclohexanol (B46403) Core

The cyclohexane ring of this compound provides a scaffold for the introduction of a wide array of chemical functionalities. These modifications can be used to alter the steric and electronic properties of the molecule, leading to the synthesis of novel derivatives with potentially interesting biological activities. nih.gov

One common strategy involves the functionalization of the carbon backbone of the cyclohexane ring. This can be achieved through various C-H activation methods, although achieving regioselectivity on a substituted cyclohexane can be challenging. Alternatively, the existing functional groups can be used as handles to introduce new substituents.

For instance, the alcohol group can be converted into a good leaving group, such as a tosylate or mesylate. vanderbilt.edu This allows for nucleophilic substitution reactions, where a variety of nucleophiles can be introduced at that position. This approach, however, often proceeds with an inversion of stereochemistry.

Another approach is to first oxidize the alcohol to a ketone, as mentioned in section 7.1. The resulting ketone can then serve as an electrophilic center for a range of reactions. For example, it can undergo aldol (B89426) condensation with other carbonyl compounds to form new carbon-carbon bonds. It can also be subjected to reductive amination, which would introduce a new amino group at that position.

The amine functionality can also be used to direct the introduction of new groups. For example, after protection of the amine, the adjacent methylene (B1212753) groups might be amenable to functionalization through directed metalation-trapping sequences.

The table below provides examples of strategies for introducing new moieties.

| Initial Functionalization | Reaction Type | Introduced Moiety |

| Conversion of alcohol to tosylate | Nucleophilic Substitution | Azides, cyanides, alkoxides, etc. |

| Oxidation of alcohol to ketone | Aldol Condensation | β-hydroxy ketone moiety |

| Oxidation of alcohol to ketone | Reductive Amination | A new amino group |

Advanced Analytical Techniques for Characterization of 1r,3r 3 Methylamino Cyclohexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the methylamino group (CH-NHCH₃) are of particular diagnostic importance. Their chemical shifts and coupling patterns provide key insights into the trans-diequatorial arrangement of the hydroxyl and methylamino groups in the preferred chair conformation of the (1R,3R) isomer. The protons of the N-methyl group will appear as a singlet or a doublet depending on the solvent and its ability to exchange with the N-H proton. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring will appear as complex multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for (1R,3R)-3-Methylamino-cyclohexanol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (CH-OH) | 3.5 - 3.8 | Multiplet |

| H-3 (CH-NHCH₃) | 2.8 - 3.1 | Multiplet |

| N-H | 1.5 - 2.5 | Broad Singlet |

| N-CH₃ | 2.3 - 2.5 | Singlet |

| Cyclohexane Ring (CH₂) | 1.0 - 2.0 | Multiplets |

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbon atom bonded to the hydroxyl group (C-1) and the carbon atom bonded to the methylamino group (C-3) will resonate at characteristic downfield positions due to the deshielding effect of the electronegative oxygen and nitrogen atoms, respectively. The carbon of the N-methyl group will appear at a distinct chemical shift. The remaining four carbon atoms of the cyclohexane ring will have signals in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 68 - 72 |

| C-3 (C-NHCH₃) | 55 - 60 |

| N-CH₃ | 30 - 35 |

| C-2, C-4, C-5, C-6 | 20 - 45 |

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometric Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For cyclic amines and alcohols, fragmentation often involves cleavage of the bonds adjacent to the functional groups. whitman.edu

For this compound, the molecular ion peak is expected, although it may be of low intensity due to the facile fragmentation of cyclic alcohols and amines. whitman.edu A key fragmentation pathway for cyclic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable iminium ion. The loss of a water molecule (M-18) from the molecular ion is also a common fragmentation pathway for alcohols. whitman.edu

Table 3: Plausible EI Mass Spectrometric Fragments for this compound

| m/z Value | Plausible Fragment Structure/Loss |

| 129 | Molecular Ion [M]⁺ |

| 114 | [M - CH₃]⁺ |

| 111 | [M - H₂O]⁺ |

| 84 | [M - NH₂CH₃]⁺ |

| 58 | [CH₂=NHCH₃]⁺ |

Note: The relative intensities of these fragments can provide further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of non-volatile and thermally labile compounds like this compound. Soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, which result in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected [M+H]⁺ ion, providing structural information similar to that obtained from EI-MS but with greater control. The fragmentation of amino alcohol-diterpenoid alkaloids in ESI mode has shown that the dissociation of functional groups from the skeleton is a primary pathway. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

To determine the chemical purity, a reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Detection can be achieved using a universal detector like a Corona Charged Aerosol Detector (CAD) or by derivatization with a UV-active agent.

The determination of enantiomeric excess (e.e.) requires a chiral separation method. This is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of amino alcohol enantiomers. yakhak.org The choice of mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or a polar organic mode (e.g., acetonitrile/methanol), is crucial for achieving optimal separation. yakhak.org The addition of a small amount of an amine modifier, such as diethylamine (B46881), can improve peak shape and resolution. Pirkle-type and ligand exchange chiral stationary phases have also been successfully employed for the separation of amino alcohol derivatives. nih.govnih.gov

Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, the direct method using a CSP is generally preferred to avoid potential complications from the derivatization reaction.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective separation of chiral compounds. The fundamental principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and, thus, separation. csfarmacie.czsigmaaldrich.com The selection of an appropriate CSP and mobile phase is crucial for achieving successful resolution. yakhak.org

For the separation of amino alcohols like 3-Methylamino-cyclohexanol, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely utilized. yakhak.org These CSPs, often coated or immobilized on a silica (B1680970) support, provide a complex chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for chiral recognition. sigmaaldrich.com The derivatization of the phenylcarbamate groups on the polysaccharide backbone can further enhance enantioselectivity. yakhak.org

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol, plays a significant role in modulating the retention and resolution of the enantiomers. yakhak.org The addition of small amounts of additives, like diethylamine for basic compounds, can improve peak shape and separation efficiency. In some cases, derivatizing the analyte with a fluorogenic agent can enhance detection sensitivity. yakhak.org

Research Findings for Related Compounds:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, studies on similar chiral amines and aminocyclohexanol derivatives provide valuable insights into method development. For instance, the enantiomeric resolution of various chiral amines has been successfully achieved using polysaccharide-derived CSPs under normal-phase conditions.

| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Observation |

| Chiral Amines (NBD-derivatized) | Chiralpak IE (amylose-based) | 10-30% 2-propanol in hexane | Good enantiomeric separation |

| Chiral Amines (NBD-derivatized) | Chiralcel OD-H (cellulose-based) | 10-30% 2-propanol in hexane | High enantioselectivity |

| β-Amino Alcohols | Lipase-catalyzed acylation | Organic media | Effective for kinetic resolution |

NBD: Nitrobenzoxadiazole

These findings suggest that a screening approach using various polysaccharide-based CSPs with a hexane/alcohol mobile phase would be a promising starting point for developing a chiral HPLC method for this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com

Similar to HPLC, chiral recognition in SFC is achieved through the use of CSPs. Polysaccharide-based and macrocyclic antibiotic CSPs are among the most effective for separating a wide range of chiral compounds, including amino alcohols. chromatographyonline.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a polar organic modifier, such as methanol, ethanol, or isopropanol, to enhance analyte solubility and modulate retention. chromatographyonline.com

Advantages of SFC for Chiral Separation of Amino Alcohols:

Speed: Faster analysis times due to the properties of supercritical fluids.

Reduced Solvent Consumption: The use of CO2 as the main mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" technique.

Complementary Selectivity: SFC can sometimes provide different elution orders or improved resolution for enantiomers that are difficult to separate by HPLC. chromatographyonline.com

Illustrative SFC Method Parameters for Chiral Amines:

| Parameter | Typical Value/Condition |

| Column | Polysaccharide-based CSP (e.g., cellulose or amylose derivative) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |

| Modifier Gradient | Isocratic or gradient elution |

| Additive | Basic modifier (e.g., diethylamine) for improved peak shape |

| Temperature | 35-40 °C |

| Back Pressure | 100-150 bar |

The development of an SFC method for this compound would likely involve screening different polysaccharide-based CSPs and optimizing the type and concentration of the organic modifier and any necessary additives.

Optical Rotation Measurements for Chiral Characterization

Optical rotation is a fundamental property of chiral substances and serves as a key parameter for their characterization. masterorganicchemistry.com When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are unique to the specific enantiomer. masterorganicchemistry.com A polarimeter is used to measure the observed rotation (α). masterorganicchemistry.com

The specific rotation, [α], is a standardized value that is independent of concentration and the length of the polarimeter tube. It is calculated using the following formula:

[α] = α / (l × c)

Where:

[α] is the specific rotation

α is the observed rotation in degrees

l is the path length of the sample tube in decimeters (dm)

c is the concentration of the sample in grams per milliliter (g/mL) masterorganicchemistry.com

The specific rotation is typically reported with the temperature and the wavelength of the light used (commonly the sodium D-line at 589 nm). masterorganicchemistry.com The sign of the specific rotation (+ for dextrorotatory or d, and - for levorotatory or l) indicates the direction of rotation and is a distinguishing feature of an enantiomer. For a pair of enantiomers, their specific rotations will have the same magnitude but opposite signs. masterorganicchemistry.com

While the specific optical rotation value for this compound is not found in readily accessible scientific literature, it is a critical parameter that would be determined upon its synthesis and purification to confirm its stereochemical identity. For its enantiomer, (1S,3S)-3-Methylamino-cyclohexanol, the specific rotation would be equal in magnitude but opposite in sign.

Q & A

Basic Research Questions

Q. What are the key considerations for stereoselective synthesis of (1R,3R)-3-Methylamino-cyclohexanol to ensure enantiomeric purity?

- Methodological Answer : Chiral auxiliaries (e.g., (1R)-1-phenylethanamine) can enforce stereochemical control during cyclization. For example, the aza-Cope-Mannich sequence (Overman reaction) enables transannular cyclization with high diastereoselectivity. Reaction conditions, such as temperature and solvent polarity, must be optimized to suppress racemization. Acid catalysis (e.g., camphorsulfonic acid) and stoichiometric control of reagents (e.g., formalin) are critical for achieving the desired stereochemistry .

Q. How is X-ray crystallography employed to confirm the absolute configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves chiral centers by analyzing bond lengths, angles, and torsion angles. For instance, in related cyclohepta[b]pyrrolidine derivatives, deviations from planar geometry (e.g., 0.570 Å displacement of the ketone group) and dihedral angles (e.g., 85.1° between phenyl rings) validate stereochemical assignments. Refinement parameters (R-factor < 0.05) and hydrogen-bonding networks (N–H⋯Br interactions) further corroborate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : 2D NOESY identifies spatial proximity of protons in rigid cyclohexanol rings, distinguishing axial vs. equatorial substituents.

- IR : Stretching frequencies for NH (3300–3500 cm⁻¹) and OH (3200–3600 cm⁻¹) groups confirm functionalization.

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for intermediates.

Cross-validation with X-ray data ensures consistency in stereochemical assignments .

Advanced Research Questions

Q. How can contradictions in NMR data between diastereomers of this compound be resolved?

- Methodological Answer : Diastereomers exhibit distinct coupling constants (J-values) due to differing spatial arrangements. For example, axial vs. equatorial NH/OH groups in cyclohexanol rings alter splitting patterns in ¹H-NMR. Dynamic NMR (variable-temperature experiments) can reveal conformational exchange in flexible intermediates. Computational DFT simulations (e.g., Gaussian) predict chemical shifts and coupling constants to match experimental data, resolving ambiguities .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : TLC or LC-MS tracks intermediates to identify bottlenecks (e.g., incomplete cyclization).

- Solvent Optimization : Polar aprotic solvents (e.g., CH₂Cl₂) enhance Mannich reaction rates, while MTBE/EtOH mixtures improve crystallization of hydrobromide salts.

- Catalyst Screening : Lewis acids (e.g., CSA) vs. Brønsted acids (HBr) are tested for regioselectivity.

- Scale-Up Adjustments : Reduced formalin equivalents (2.2 eq.) minimize side reactions, achieving 90% yield in optimized conditions .

Q. How do computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to target receptors (e.g., opioid or adrenergic receptors). Pharmacophore models align NH/OH groups with hydrogen-bonding sites in active pockets. QSAR analyses correlate logP values (1.347 mg/m³) and steric parameters (e.g., TPSA) with activity trends observed in vitro .

Q. What are the challenges in isolating enantiopure this compound from racemic mixtures?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases (hexane/isopropanol) separates enantiomers. Alternatively, diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid) exploits differential solubility. Racemization risks during isolation are mitigated by low-temperature crystallization and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.